2,6-Dibromo-3,5-dipropoxypyridine

Description

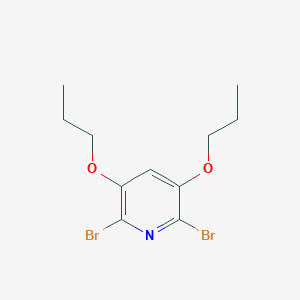

2,6-Dibromo-3,5-dipropoxypyridine is a polyhalogenated and alkoxy-substituted pyridine derivative. Its structure features bromine atoms at the 2- and 6-positions and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula |

C11H15Br2NO2 |

|---|---|

Molecular Weight |

353.05 g/mol |

IUPAC Name |

2,6-dibromo-3,5-dipropoxypyridine |

InChI |

InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3 |

InChI Key |

BYKMOCVBURYGHO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC(=C(N=C1Br)Br)OCCC |

Canonical SMILES |

CCCOC1=CC(=C(N=C1Br)Br)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

2,6-Dibromo-3,5-difluoropyridine (CAS: 210169-13-4) :

- Substituents : Bromine (2,6) and fluorine (3,5).

- Reactivity : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Bromine serves as a leaving group, enabling cross-coupling reactions .

- Stability : Fluorine’s small size and electronegativity enhance thermal stability compared to bulkier alkoxy groups .

- 3,5-Diamino-2,4,6-trinitropyridine (Theoretical Compound from ): Substituents: Nitro (2,4,6) and amino (3,5). Reactivity: Nitro groups are highly electron-withdrawing, making the ring resistant to electrophilic attack but reactive toward nucleophilic substitution. Amino groups donate electrons, creating localized charge imbalances .

2,6-Dibromo-3,5-distyryl BODIPY Dyes () :

- Substituents : Styryl groups (3,5) and bromine (2,6).

- Reactivity : Styryl groups extend conjugation, enhancing optical properties (e.g., optical limiting at 532 nm). Bromine allows further functionalization via Suzuki coupling .

- Stability : Extended π-systems increase photostability but reduce solubility compared to propoxy-substituted derivatives .

Physical and Spectral Properties

*Estimated based on substituent contributions.

Crystallographic and Molecular Packing

- 2,6-Dibromo-3,5-difluoro(4-pyridyl) methylphenylketone (3e, ) :

- Crystal packing shows a "herringbone" arrangement with Br···O interactions (2.9–3.1 Å). The propoxy groups in this compound would likely disrupt such stacking due to steric bulk, leading to less ordered structures .

- Dihedral angles between substituents (e.g., -10.0° for C=O and pyridine planes) suggest conformational rigidity, which may contrast with the flexibility of propoxy chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.